molecular formula C11H7N3Na2O2 B1203221 1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt CAS No. 52722-53-9

1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt

Cat. No.: B1203221
CAS No.: 52722-53-9
M. Wt: 259.17 g/mol
InChI Key: PLPXLPIVACDMSI-UHFFFAOYSA-L
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Description

1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt is a chemical compound known for its vibrant orange color and its use as a reagent in various chemical analyses. It is commonly used in laboratories for its ability to form complexes with metal ions, making it useful in spectrophotometric determinations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt typically involves the diazotization of 2-aminopyridine followed by coupling with 1,3-benzenediol. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and using an alkaline medium to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters to ensure high yield and purity. The process may also include steps for the purification and crystallization of the final product to obtain the disodium salt form.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form the corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the spectrophotometric determination of metal ions.

    Biology: Employed in studies involving metal ion interactions with biological molecules.

    Medicine: Investigated for its potential use in diagnostic assays.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group (-N=N-) and the hydroxyl groups on the benzene ring facilitate the coordination with metal ions, leading to changes in the compound’s spectrophotometric properties. This makes it useful for detecting and quantifying metal ions in various samples.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzenediol, 4-(2-thiazolylazo)-, disodium salt
  • 1,3-Benzenediol, 4-(2-benzothiazolylazo)-, disodium salt
  • 1,3-Benzenediol, 4-(2-pyridylazo)-, monosodium salt

Uniqueness

1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt is unique due to its specific azo group and pyridine ring, which confer distinct spectrophotometric properties and metal ion binding capabilities. Compared to similar compounds, it offers a different range of wavelengths for absorption and a unique set of metal ion affinities, making it particularly useful in certain analytical applications.

Properties

IUPAC Name

disodium;4-(pyridin-2-yldiazenyl)benzene-1,3-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2.2Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;;/h1-7,15-16H;;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPXLPIVACDMSI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3Na2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1141-59-9 (Parent)
Record name 4-(2-Pyridylazo)resorcinol disodium salt
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DSSTOX Substance ID

DTXSID9068794
Record name 1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt
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Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 4-(2-Pyridylazo)resorcinol disodium salt
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CAS No.

52722-53-9
Record name 4-(2-Pyridylazo)resorcinol disodium salt
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, 4-[2-(2-pyridinyl)diazenyl]-, sodium salt (1:2)
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Record name 1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-pyridylazo)-1,3-bis(sodiooxy)benzene
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